![molecular formula C25H27N5O4 B2366198 (2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 617697-25-3](/img/structure/B2366198.png)
(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide
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Description
(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound of interest, while not directly studied in the available literature, shares structural similarities with various pyrido[1,2-a]pyrimidin derivatives, which are extensively studied due to their diverse chemical reactivity and potential biological applications. For instance, the compound 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide demonstrated versatile reactivity, leading to the formation of a range of heterocyclic compounds like isoxazole, pyrazole, and pyrimidine derivatives upon reaction with different nitrogen nucleophiles (Bondock, Tarhoni, & Fadda, 2011). Similarly, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been used to synthesize a range of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, illustrating the utility of pyrido[1,2-a]pyrimidine derivatives in synthesizing complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Biological Activity and Pharmacological Properties
While the direct biological activities of the compound are not documented, various derivatives of pyrido[1,2-a]pyrimidin have been synthesized and evaluated for their biological activities. For example, N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have been studied for their analgesic properties, indicating the potential pharmacological relevance of related structures (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015). Furthermore, 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated as potent antioxidant agents, showcasing the broad spectrum of biological activities that these compounds can exhibit (Vartale, Halikar, Pawar, & Tawde, 2016).
properties
IUPAC Name |
(E)-2-cyano-3-[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-18-6-5-12-30-23(18)29-22(27-11-14-34-15-13-31)21(25(30)33)16-20(17-26)24(32)28-10-9-19-7-3-2-4-8-19/h2-8,12,16,27,31H,9-11,13-15H2,1H3,(H,28,32)/b20-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXUTNGAIPGZJU-CAPFRKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCC3=CC=CC=C3)NCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCC3=CC=CC=C3)NCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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